molecular formula C10H18F3NO4 B12749645 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- CAS No. 128985-16-0

3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)-

Cat. No.: B12749645
CAS No.: 128985-16-0
M. Wt: 273.25 g/mol
InChI Key: YPBJLHXXZZNYIP-BZNPZCIMSA-N
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Description

3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxyl groups and a trifluorobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups or the piperidine ring.

    Substitution: The trifluorobutyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the piperidine ring.

Scientific Research Applications

3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- involves its interaction with specific molecular targets. The hydroxyl groups and the trifluorobutyl group play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(butyl)-, (2R,3R,4R,5S)-
  • 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluoropentyl)-, (2R,3R,4R,5S)-

Uniqueness

The uniqueness of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluorobutyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

128985-16-0

Molecular Formula

C10H18F3NO4

Molecular Weight

273.25 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)piperidine-3,4,5-triol

InChI

InChI=1S/C10H18F3NO4/c11-10(12,13)2-1-3-14-4-7(16)9(18)8(17)6(14)5-15/h6-9,15-18H,1-5H2/t6-,7+,8-,9-/m1/s1

InChI Key

YPBJLHXXZZNYIP-BZNPZCIMSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCC(F)(F)F)CO)O)O)O

Canonical SMILES

C1C(C(C(C(N1CCCC(F)(F)F)CO)O)O)O

Origin of Product

United States

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